o-tolyl Trifluoromethanesulfonate
Overview
Description
O-Tolyl Trifluoromethanesulfonate, also known as o-Tolyl Triflate, is a chemical compound with the molecular formula C8H7F3O3S . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 240.20 . The molecule consists of an aromatic ring (tolyl group) attached to a trifluoromethanesulfonate group .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.37 and a refractive index of 1.44 .Scientific Research Applications
Efficient O-Glycosylations
o-Tolyl Trifluoromethanesulfonate has been effective in promoting O-ribosylations with p-tolyl thioriboside donors. This application is significant in the synthesis of ribosaminouridine library molecules, demonstrating its usefulness in organic synthesis, especially with a wide range of functional groups and reliable alpha/beta selectivity (Kurosu & Li, 2008).
Adsorption at Electrode Interfaces
Trifluoromethanesulfonate ions, including those from this compound, have been studied for their adsorption on mercury electrodes. This research is pivotal for understanding their role in advanced fuel cell systems, especially for the enhanced rate of oxygen reduction in these mediums (Gonzalez & Srinivasan, 1982).
Lewis Acid Catalysis
As a Lewis acid catalyst, this compound facilitates acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. Its high catalytic activity is particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids, making it a valuable tool in organic chemistry (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Cationic Cyclisations
Trifluoromethanesulfonic (triflic) acid, a close relative of this compound, has been utilized as a catalyst for inducing 5-endo cyclisations of homoallylic sulfonamides. This application is crucial for the efficient formation of polycyclic systems, showcasing the versatility of trifluoromethanesulfonates in synthetic chemistry (Haskins & Knight, 2002).
Organic Synthesis
Trifluoromethanesulfonic acid, closely related to this compound, is used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and synthesis of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it a convenient reagent for new organic compound synthesis (Kazakova & Vasilyev, 2017).
Catalyst in Friedel-Crafts Reactions
Gallium(III) trifluoromethanesulfonate, similar to this compound, acts as a catalyst in Friedel-Crafts alkylation and acylation reactions. Its water-tolerant and reusable nature makes it an environmentally friendly and effective catalyst for various organic reactions (Prakash et al., 2003).
Aminolysis of Epoxides
Lanthanide(III) trifluoromethanesulfonates, a category including this compound, have shown extraordinary efficiency in catalyzing the aminolysis of epoxides. This application results in high yields of β-amino alcohols, proving its utility in organic synthesis (Chini et al., 1994).
Safety and Hazards
O-Tolyl Trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Properties
IUPAC Name |
(2-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGJRXPKONDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341279 | |
Record name | 2-Tolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-34-4 | |
Record name | 2-Tolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Tolyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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